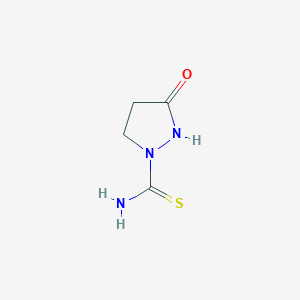
3-Oxopyrazolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxopyrazolidine-1-carbothioamide is a heterocyclic compound that contains a pyrazolidine ring with a keto group at the 3-position and a carbothioamide group at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxopyrazolidine-1-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with α,β-unsaturated diesters or β-anilino-diesters. This reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions may vary, but it generally involves heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions
3-Oxopyrazolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the carbothioamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols.
科学的研究の応用
3-Oxopyrazolidine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3-oxopyrazolidine-1-carbothioamide involves its interaction with biological targets. For instance, its anticancer activity is attributed to its ability to bind to DNA and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Hydrazine-1-carbothioamide: This compound shares the carbothioamide group but lacks the pyrazolidine ring.
1,3,4-Oxadiazole derivatives: These compounds have a similar heterocyclic structure but differ in the arrangement of nitrogen and oxygen atoms.
Uniqueness
3-Oxopyrazolidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C4H7N3OS |
|---|---|
分子量 |
145.19 g/mol |
IUPAC名 |
3-oxopyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C4H7N3OS/c5-4(9)7-2-1-3(8)6-7/h1-2H2,(H2,5,9)(H,6,8) |
InChIキー |
HVHWPCCBYZDKEM-UHFFFAOYSA-N |
正規SMILES |
C1CN(NC1=O)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



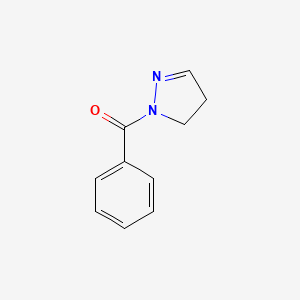
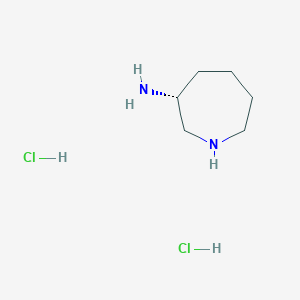
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
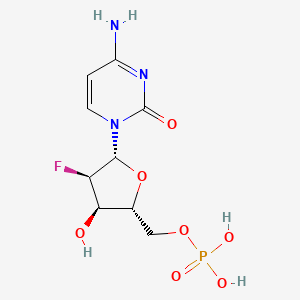
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)

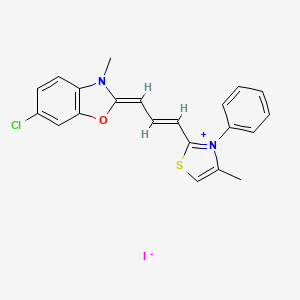
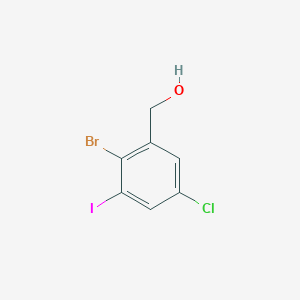
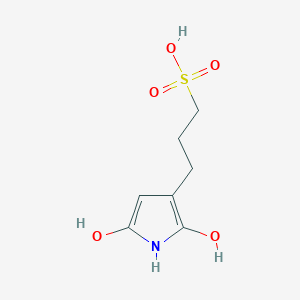
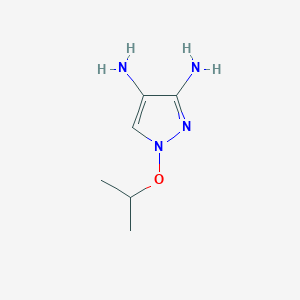
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

